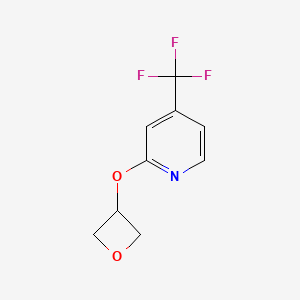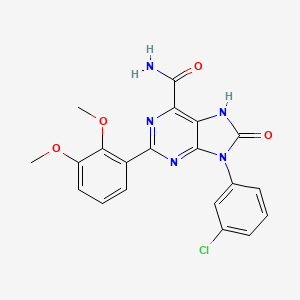![molecular formula C18H16F2N4O3 B2504013 N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide CAS No. 1396556-05-0](/img/structure/B2504013.png)
N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting with basic building blocks. For instance, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves a sequential transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, followed by a nucleophilic substitution reaction to achieve the final compounds . Similarly, the synthesis of hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamide derivatives involves coupling reactions with appropriately substituted benzylamines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using spectral data such as (1)H NMR, (13)C NMR, and LC-MS . Vibrational spectra studies, including Fourier-Transform Infrared and Raman spectra, are also used to analyze the molecular structure and confirm the geometrical parameters . These techniques could be employed to analyze the molecular structure of "N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide".
Chemical Reactions Analysis
The reactivity of similar compounds is often explored in the context of their potential as precursors for heterocyclic compounds . The chemical reactions they undergo can be influenced by the presence of functional groups such as oxadiazole, which is known for its reactivity . The compound , with its oxadiazole moiety, may also exhibit interesting reactivity patterns that could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are crucial for their potential therapeutic applications. For example, the hemolytic study of indole-based oxadiazole scaffolds revealed mild cytotoxicity towards cell membranes, suggesting their suitability as therapeutic agents . The pharmacological properties of hybrid anticonvulsants, including their anticonvulsant activity and neurological toxicity, are evaluated using various in vivo tests . These properties would be important to assess for "N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide" as well.
Relevant Case Studies
While the provided papers do not include case studies on the specific compound, they do present case studies on the biological evaluation of related compounds. For instance, the anticonvulsant activity of hybrid molecules derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides was assessed in mice using various seizure models . These studies provide a framework for how the compound might be evaluated in a biological context.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Synthesis and Biological Activity
Compounds similar to N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide have been synthesized and shown to possess considerable local anaesthetic activity (Saxena et al., 1984).
Antioxidant and Anti-inflammatory Activities
Derivatives of similar compounds have demonstrated significant antioxidant activity, surpassing the standard Ascorbic acid, and promising anti-inflammatory activity (Sravya et al., 2019).
Urease Inhibitors
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, similar in structure, have been found to be potent inhibitors of the urease enzyme, suggesting therapeutic potential in drug design (Nazir et al., 2018).
Anticonvulsant Agents
Compounds structurally related have been synthesized and identified as potential new hybrid anticonvulsant agents, combining chemical fragments of well-known antiepileptic drugs (Kamiński et al., 2015).
Molecular and Structural Analysis
Spectral-Luminescent Properties
Investigations into the spectral-luminescent properties of related 1,3,4-oxadiazole derivatives offer insights into their potential applications in material science (Mikhailov et al., 2018).
Insecticidal Activity
Novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized and displayed notable insecticidal activities, indicating potential agricultural applications (Qi et al., 2014).
Anticancer Activity
Several studies have explored the synthesis and evaluation of similar compounds for anticancer activity, with some derivatives showing higher activities than established drugs (Ravinaik et al., 2021).
Molecular Wires and Optoelectronic Properties
The synthesis of oxadiazole derivatives with potential applications as molecular wires in optoelectronic devices has been explored, demonstrating their utility in advanced material science (Wang et al., 2006).
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c1-3-15(17(26)22-14-8-12(19)5-6-13(14)20)24-9-11(4-7-16(24)25)18-21-10(2)23-27-18/h4-9,15H,3H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFLLYBBNRXVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)F)F)N2C=C(C=CC2=O)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)
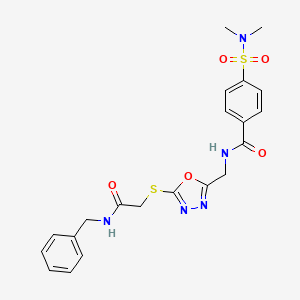
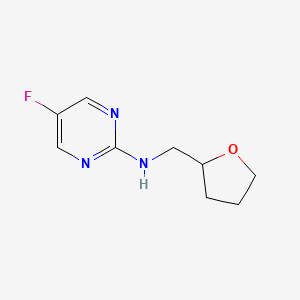
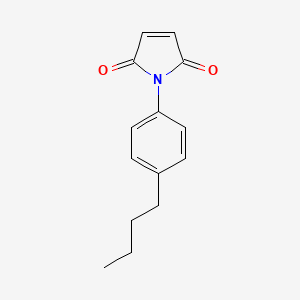
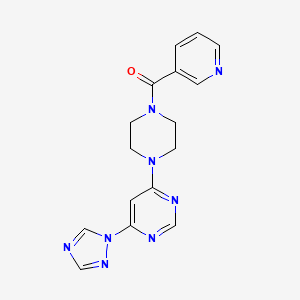
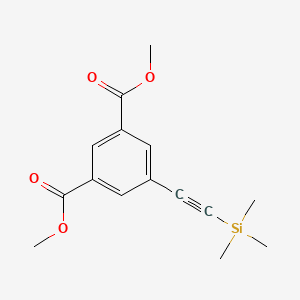
![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)
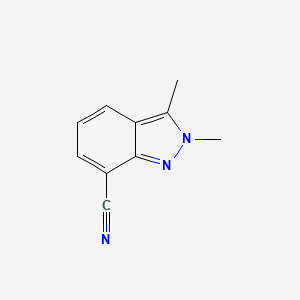
![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)
